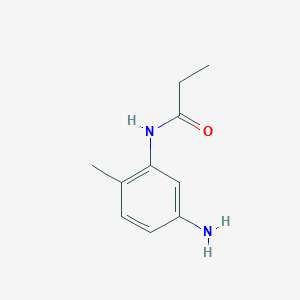

N-(5-amino-2-methylphenyl)propanamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPHNZHVBNIIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356304 | |

| Record name | N-(5-amino-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-02-0 | |

| Record name | N-(5-amino-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methylphenyl)propanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with propanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(5-amino-2-methylphenyl)propanamide can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: The compound can be reduced using reducing agents such as or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-(5-amino-2-methylphenyl)propanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active site residues, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(5-Amino-2-methylphenyl)propanamide

- CAS No.: 436089-02-0

- Molecular Formula : C₁₀H₁₄N₂O

- Molecular Weight : 178.24 g/mol .

- Structure: Features a propanamide group linked to a 5-amino-2-methylphenyl moiety.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key analogues include compounds with modifications to the phenyl ring, substituent groups, or amide side chains. Selected examples are compared below:

Key Observations :

- Phenoxy Groups: Compounds with phenoxy side chains (e.g., ) exhibit higher molecular weights and may improve lipid solubility for membrane penetration. Methyl/Methoxy Groups: Methyl groups (as in the parent compound) enhance steric bulk, while methoxy groups (e.g., ) introduce hydrogen-bonding capacity.

Physicochemical Properties

- Solubility: The parent compound’s methyl and amino groups likely confer moderate water solubility, whereas phenoxy-substituted analogues (e.g., ) are more lipophilic.

- Melting Points : Crystallographic data for analogues (e.g., ) suggest hydrogen-bonding networks (C–H⋯O) stabilize solid-state structures, which may influence melting points.

Biological Activity

N-(5-Amino-2-methylphenyl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a central propanamide moiety linked to a 5-amino-2-methylphenyl group. Its molecular formula is C₁₁H₁₅N₂O, with a molecular weight of approximately 189.26 g/mol. The presence of both an amine and an amide functional group suggests significant potential for interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-2-methylbenzoic acid with propanoyl chloride, leading to the formation of the desired amide bond. This method is efficient and minimizes by-products, making it suitable for laboratory applications.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for pain management therapies. The mechanism may involve the inhibition of specific enzymes involved in inflammatory pathways.

- Analgesic Effects : Similar to its anti-inflammatory properties, this compound has been investigated for its analgesic potential. This could be particularly relevant in developing new pain relief medications.

- Enzyme Inhibition : Derivatives of this compound have shown promise in inhibiting certain enzymes related to disease pathways, indicating potential therapeutic applications in conditions such as cancer or metabolic disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key features and potential activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(3-Amino-2-methylphenyl)-3-phenylpropanamide | Similar amide structure | Potentially different biological activity profiles |

| N-(4-Aminophenyl)-3-phenylpropanamide | Para-amino substitution | May exhibit distinct pharmacological effects |

| N-(5-Amino-2-methoxyphenyl)-3-phenylpropanamide | Methoxy group addition | Alters solubility and possibly enhances bioavailability |

This comparison underscores how slight modifications in structure can lead to variations in biological activity and chemical behavior.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes within the body, modulating biochemical pathways related to inflammation and pain. Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Studies and Research Findings

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of this compound using animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases.

- Analgesic Activity Assessment : In another study, the analgesic properties were assessed through behavioral tests in rodents. The compound demonstrated dose-dependent analgesic effects, comparable to standard analgesics used in clinical settings.

- Enzymatic Inhibition Analysis : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that certain derivatives exhibited high inhibitory potency, warranting further exploration for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-amino-2-methylphenyl)propanamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: The compound is synthesized via acylation of 5-amino-2-methylaniline with propanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Dichloromethane is used as the solvent at 0–5°C to minimize side reactions like over-acylation. Yield optimization involves precise stoichiometry (1.2:1 acyl chloride-to-amine ratio), dropwise reagent addition to control exothermicity, and inert gas purging. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies the amide proton (δ 8.2–8.5 ppm) and aromatic protons (δ 6.5–7.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm).

- Infrared Spectroscopy (IR): Detects amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS): ESI-MS provides molecular ion confirmation (m/z 178.24 [M+H]⁺).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ 254 nm) assess purity, with ≤1.0% total impurities as per pharmacopeial standards .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to prevent inhalation of airborne particles.

- Spill Management: Neutralize spills with 5% acetic acid and absorb with inert materials (e.g., vermiculite).

- Storage: Store in airtight containers under argon at 2–8°C to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., solvent interference, cell line viability). Validate results using orthogonal assays:

- Compare fluorometric and radiometric enzyme inhibition assays.

- Perform stability studies (LC-MS) to detect degradation products (e.g., hydrolyzed amide).

- Cross-reference with structurally similar analogs to isolate pharmacophore-specific effects. Adjust assay conditions (e.g., DMSO concentration ≤0.1%) to minimize solvent artifacts .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Models ligand orientation in target pockets (e.g., kinase ATP-binding sites).

- Density Functional Theory (DFT): Optimizes geometry and electrostatic potential maps (B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories (RMSD <2.0 Å indicates stable complexes). Validate with site-directed mutagenesis of predicted interaction residues (e.g., Lys123 in kinase targets) .

Q. How should stability studies be designed to evaluate degradation pathways under varying pH and temperature?

- Methodological Answer:

- Experimental Design: Prepare solutions in buffers (pH 1.2, 4.5, 7.4, 9.0) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, and 4 weeks.

- Analytical Tools:

- UPLC-PDA: BEH C18 column (1.7 µm) with gradient elution (0.1% formic acid/acetonitrile) quantifies degradation.

- HRMS/MS: Identifies major degradation products (e.g., 5-amino-2-methylaniline via amide hydrolysis).

- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Apply Arrhenius equations to predict shelf-life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.